molecular formula C28H59N B1582990 Ditetradecylamine CAS No. 17361-44-3

Ditetradecylamine

Cat. No. B1582990
CAS RN: 17361-44-3
M. Wt: 409.8 g/mol
InChI Key: HSUGDXPUFCVGES-UHFFFAOYSA-N
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Description

Ditetradecylamine, also known by its chemical name N-tetradecyl-1-tetradecanamine, is a long-chain primary amine . It has a molecular weight of 409.78 and is used as a pharmaceutical intermediate . It is also used as a component of drug delivery .


Molecular Structure Analysis

The molecular formula of Ditetradecylamine is C28H59N . The InChI code is 1S/C28H59N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3 .


Physical And Chemical Properties Analysis

Ditetradecylamine is a solid at room temperature . It has a melting point of 60.62°C and an estimated boiling point of 449.95°C . Its density is estimated to be 0.8452, and it has a refractive index of 1.4716 .

Scientific Research Applications

1. Cancer Treatment and Immunotherapy

  • Application : DTDA derivatives, such as 3(nitrilotriacetic acid)-ditetradecylamine (NTA(3)-DTDA), have been utilized to enhance T-cell responses against tumors. This approach involves the stable binding of His-tagged proteins to liposomal membranes, facilitating targeted delivery of antigens and cytokines to T cells, thus inducing strong anti-tumor responses and immunotherapeutic effects (van Broekhoven & Altin, 2005).

2. Study of Receptor-Ligand Interactions

  • Application : Nitrilotriacetic acid ditetradecylamine (NTA-DTDA), a chelator lipid, has been synthesized for use with biosensors to study protein interactions, particularly receptor-ligand interactions on model membranes. This has applications in understanding molecular mechanisms in various biological processes (Altin, White, & Easton, 2001).

3. Nonviral Gene Transfer

  • Application : The study of cationic lipids like N-[6-amino-1-oxo-1-(N-tetradecylamino)hexan-(2S)-2-yl]-N'-{2-[N,N-bis(2-aminoethyl)amino]ethyl}-2,2-ditetradecylpropandiamide (DiTT4) in aqueous dispersions, and their ability to complex with plasmid DNA. This is crucial for the development of nonviral vectors for targeted gene transfer (Wölk et al., 2015).

4. Antibacterial Activity

  • Application : The synthesis of low-molecular-weight antibacterial peptide mimetics based on dialkyl- and diacylamines, including derivatives of DTDA, showing potential antibacterial activity against both Gram-positive and Gram-negative bacteria. This contributes to the development of new antimicrobial agents (Filatova et al., 2020).

Safety And Hazards

Ditetradecylamine is classified as a corrosive material . It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, not breathing in mist, gas, or vapors, and avoiding contact with skin and eyes . In case of exposure, immediate medical attention is required .

Relevant Papers One relevant paper describes the synthesis and use of the chelator lipid nitrilotriacetic acid ditetradecylamine (NTA-DTDA). This lipid is readily dispersed in aqueous media, both alone and when mixed with carrier lipids like dimyristoylphosphatidylcholine (DMPC) .

properties

IUPAC Name

N-tetradecyltetradecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H59N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUGDXPUFCVGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCNCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H59N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169638, DTXSID601022396
Record name Dimyristylamine
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Record name Amines, di-C14-18-alkyl
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Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ditetradecylamine

CAS RN

17361-44-3, 68037-98-9
Record name Ditetradecylamine
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Record name Dimyristylamine
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Record name Ditetradecylamine
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Record name Amines, di-C14-18-alkyl
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Record name Ditetradecylamine
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Record name DIMYRISTYLAMINE
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Synthesis routes and methods I

Procedure details

N-myristyl myristamide Myristoyl chloride (2.5 g; 10 mmole) was added to a room temperature methylene chloride solution of n-tetradecylamine (2.1 g; 10 mmole, TCI chemicals) and DBU (2.3 g; 15 mmole). The resulting mixture was stirred at room temperature for 4 hours, diluted with CH2Cl2, washed with brine solution, dried, and purified by column chromatography on silica gel, to give 3.40 g, 80.9% of product. 1H NMR (CDCl3): δ5.38 (6s, 1H), 3.24 (q, 2H), 2.16 (t, 2H, J=7.8 Hz), 1.58-1.66 m, 2H), 1.40-1.57 (m, 2H), 1.20-1.40 (m, 42H), 0.89 (t, 6H).
Name
N-myristyl myristamide Myristoyl chloride
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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0 (± 1) mol
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solvent
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Yield
80.9%

Synthesis routes and methods II

Procedure details

N-myristyl myristamide (0.90 g; 2.1 mmole) was treated with borane THF (5 mL of 1 M solution, 5.0 mmole) and reacted at reflux for 3 hrs. The reaction mixture was carefully neutralized with 3N HCl aqueous solution and stirred at 50° C. for 20 min., the back neutralized with 2N NaOH aqueous solution. The mixture was concentrated, then partitioned between CH2Cl2 and saturated NaHCO3 aqueous solution, dried and concentrated, affording 0.93 g of product. NMR (CDCl3): δ2.59 (t, 2H, J=7.2 Hz), 1.40-1.55 (m, 2H), 1.15-1.40 (m, 22H), 0.88 (t, 3H, J=6.8 Hz).
Name
N-myristyl myristamide
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of N,N-ditetradecyl-p-toluenesulfonamide (4.16 g; 7.38 mmol) in tetrahydrofuran (2 ml) is added at 0° C. to a solution of lithium naphthalenide [prepared from naphthalene (4.73 g; 36.88 mmol) and lithium metal (0.38 g; 55.35 mmol) in tetrahydrofuran (40 ml) at room temperature for 1 h] and the reaction mixture is stirred for 1 h at room temperature. Methanol (2 ml) is added, followed by water (25 ml) and the mixture is extracted with ether (2×25 ml). The organic phase is dried over sodium sulfate, filtered and concentrated under reduced pressure to give a white solid which is purified by chromatography on a column of silica gel (eluent: ether) to give ditetradecylamine (2.68 g; 89%).
Name
N,N-ditetradecyl-p-toluenesulfonamide
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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